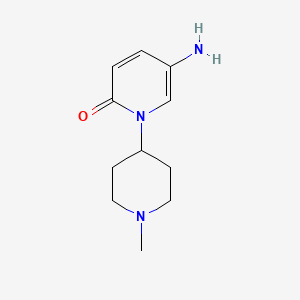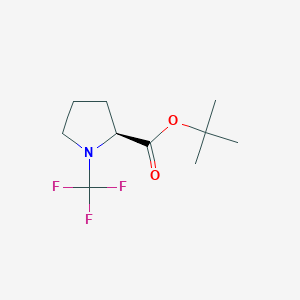![molecular formula C8H13N2OP B13492045 [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine: is a compound that has garnered significant interest in various scientific fields due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial applications .
化学反应分析
Types of Reactions: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .
科学研究应用
Chemistry: In chemistry, [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential effects on cellular processes and signaling pathways. It may be used in research to understand the mechanisms of certain biological functions and to develop new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in agriculture, such as the development of new pesticides or growth regulators.
作用机制
The mechanism of action of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
- [2-(Dimethylphosphoryl)pyridin-4-yl]methanamine
- [2-(Dimethylphosphoryl)pyridin-2-yl]methanamine
- [2-(Dimethylphosphoryl)pyridin-5-yl]methanamine
Uniqueness: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C8H13N2OP |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
(2-dimethylphosphorylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H13N2OP/c1-12(2,11)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 |
InChI 键 |
UATGUONSWYCYND-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1=C(C=CC=N1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


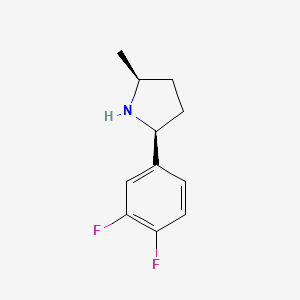

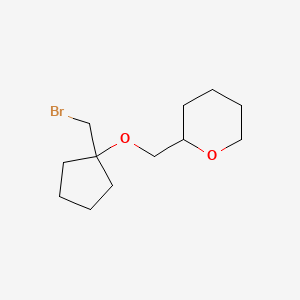
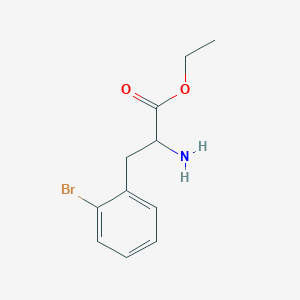
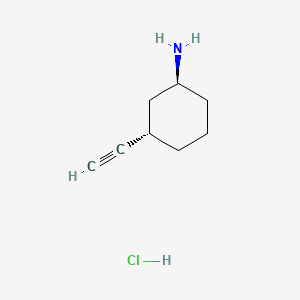
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)
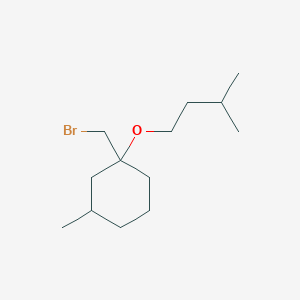
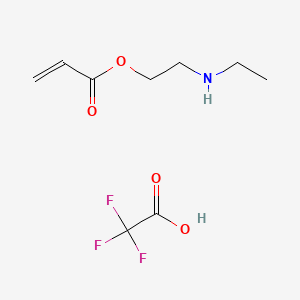
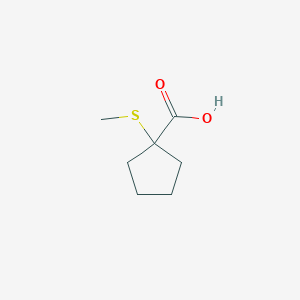
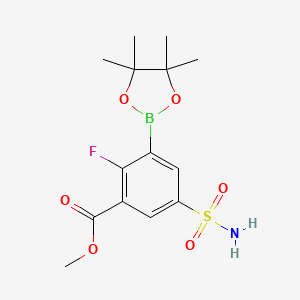

![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
